![molecular formula C20H14N2O7S2 B1201889 7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid is a naphthalenesulfonic acid that is naphthalene-1,3-disulfonic acid carrying additional hydroxy and (naphthalen-1-yl)diazenylsubstituents at positions 7 and 8 respectively. The disodium salt is the biological stain 'acid red 44'. It is an azo compound, a naphthalenesulfonic acid and a member of naphthols. It is a conjugate acid of a 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate.
Applications De Recherche Scientifique
Dye Synthesis and Fabric Application
A study by Iyun, Egbe, and Kantiok (2020) explored the synthesis of dyes derived from coupling 7-amino-4-hydroxynaphthalene-2-sulfonic acid, a diazonium salt, with various agents, producing different dyes. These dyes were applied to wool and silk, demonstrating the impact of pH, time, and temperature on dye absorption. This research suggests potential applications of similar diazo compounds in textile dyeing processes (Iyun et al., 2020).
Fluorescence and Biological Activity
Hasan (2017) synthesized a precursor closely related to 7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid, and its subsequent Schiff base ligand. This research found that the ligand and its metal complexes exhibited fluorescence, indicating potential applications in fluorescent imaging or sensors. Moreover, biological activity studies suggest possible applications in biomedical fields (Hasan, 2017).
Colorimetric Analysis in Chemistry
Lei (2010) synthesized a new azo reagent from a similar diazonium compound, which was used in colorimetric analysis for the detection of cupric ions. This indicates a potential application of 7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid in analytical chemistry, specifically in the detection and quantification of metal ions (Lei, 2010).
Sulfonation and Chemical Reactions
Research by Ansink, Zelvelder, and Cerfontain (2010) studied the sulfonation reactions of naphthalenes, which is relevant to understanding the chemical behavior and potential modifications of compounds like 7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid in various chemical syntheses (Ansink et al., 2010).
Propriétés
Formule moléculaire |
C20H14N2O7S2 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C20H14N2O7S2/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,23H,(H,24,25,26)(H,27,28,29) |
Clé InChI |
HOQKGCIZHZIZQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,6S,11S,14S,15R,18R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1201806.png)
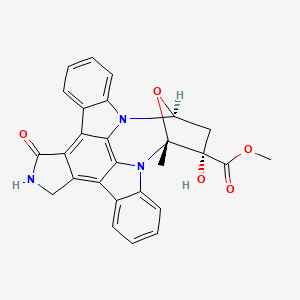
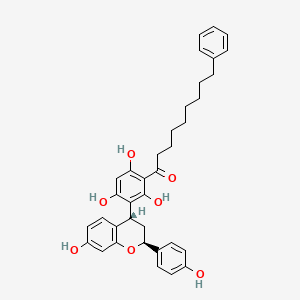
![Manganese, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1201809.png)
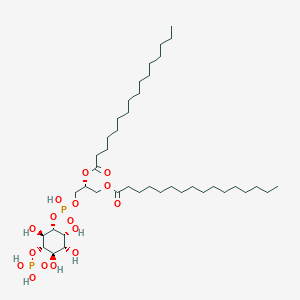
![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)
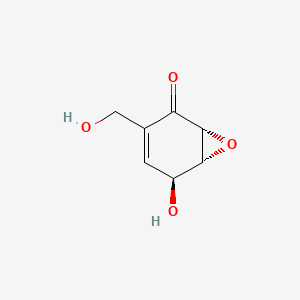
![5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid](/img/structure/B1201820.png)

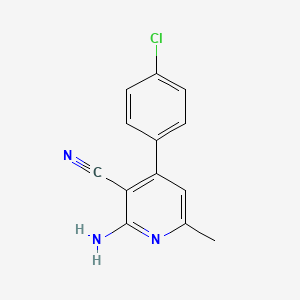
![N-cyclopentyl-2-benzo[e]benzofurancarboxamide](/img/structure/B1201826.png)
![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester](/img/structure/B1201827.png)
![9,10-Dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1201828.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)